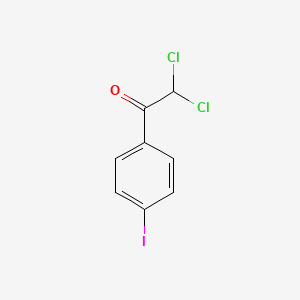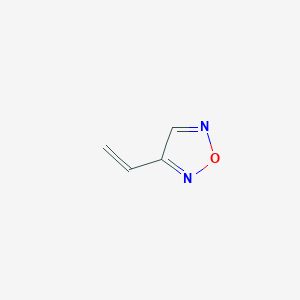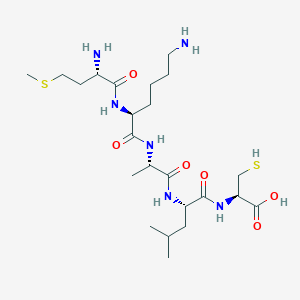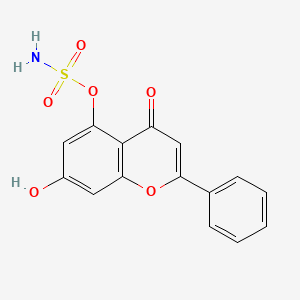
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-: is an organic compound with the molecular formula C8H5Cl2IO and a molecular weight of 314.93517 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to an ethanone backbone, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- typically involves the acyl substitution reaction of 4-iodobenzoic acid with dichloroethanone under alkaline conditions . The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2,2-dichloro-1-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-iodobenzoic acid.
Reduction: Formation of 2,2-dichloro-1-(4-iodophenyl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2,2-dichloro-1-(4-iodophenyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form cationic intermediates. These intermediates can then undergo further reactions to form stable products .
Comparison with Similar Compounds
4-Iodoacetophenone: Similar in structure but lacks the two chlorine atoms.
Ethanone, 1-(2,4-dichlorophenyl)-: Similar in structure but lacks the iodine atom.
1-(4-Iodophenyl)ethanone: Similar in structure but lacks the two chlorine atoms.
Uniqueness: Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
832096-07-8 |
|---|---|
Molecular Formula |
C8H5Cl2IO |
Molecular Weight |
314.93 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChI Key |
WWCMWNNYIMCOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)




![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
